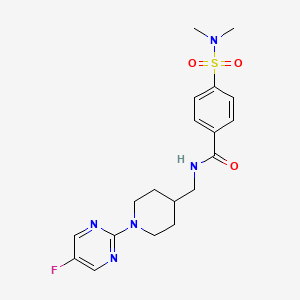

![molecular formula C20H17N3O2S B2648222 8-methyl-N'-(2-methylbenzoyl)-8H-thieno[2,3-b]indole-2-carbohydrazide CAS No. 477855-83-7](/img/structure/B2648222.png)

8-methyl-N'-(2-methylbenzoyl)-8H-thieno[2,3-b]indole-2-carbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Indole and its derivatives are crucial in medicinal chemistry due to their physiological action . They have been gaining a lot of interest by exhibiting antibacterial, anticonvulsant, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties . The indole moiety constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component .

Synthesis Analysis

Indole derivatives can be synthesized using a variety of techniques . For example, one method involves reacting the suitable commercial indolamine and the commercial arylsulfonamide with N(CH 3) 3 in dry CH 2 CL 2, holding the mixture for 2 h at the ice point, followed by 18 to 22 h standing at room temperature .Molecular Structure Analysis

Indole, with the chemical formula “C 8 H 7 N”, is often referred to as 1H-benzo [b] pyrrole . It forms a solid crystalline structure .Chemical Reactions Analysis

Indole undergoes substitution, primarily at the C-3 position . This is due to the delocalization of the nitrogen lone pair into the free-to-move-electronic system within the indole ring .Physical And Chemical Properties Analysis

Indole is a relatively weak basic chemical . The temperature at which indole melts is noted to be around 52 °C, while its boiling happens around 253 °C .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Synthesis of Heterocyclic Compounds : Research has focused on synthesizing heterocyclic compounds that exhibit significant biological activities. For example, the synthesis of indole, carbazole, pyrrole, imidazole, and related derivatives has been explored, demonstrating the versatility of such compounds in chemical synthesis and potential applications in drug development (Katritzky et al., 1989).

Antimicrobial and Antioxidant Activities

- Antimicrobial Activity : Some studies have investigated the antimicrobial properties of benzimidazole derivatives and related compounds. For instance, novel benzimidazole derivatives have shown potential antimicrobial activities, highlighting their importance in developing new antimicrobial agents (El-masry et al., 2000). Another study on thiazolidinone, azetidinone, and thienopyrimidine derivatives encompassing indolylthienopyrimidines reported promising antioxidant and antimicrobial activities, illustrating the potential for these compounds in treating oxidative stress-related diseases and infections (Saundane et al., 2012).

Pharmacological Potential

- Antihypertensive and Anti-neoplastic Activities : The development of compounds with antihypertensive α-blocking activity has been reported, indicating the potential for therapeutic applications in managing hypertension (Abdel-Wahab et al., 2008). Additionally, novel indolyl-1,3,4-oxadiazole and triazole derivatives have been evaluated for their antineoplastic activity, underscoring the significance of these compounds in cancer research (Farghaly et al., 2012).

Agricultural Applications

- Sustained Release of Agricultural Fungicides : The use of solid lipid nanoparticles and polymeric nanocapsules for the sustained release of carbendazim and tebuconazole has been explored, demonstrating the potential for these nanoparticles in improving the delivery and efficacy of agricultural fungicides (Campos et al., 2015).

Orientations Futures

Propriétés

IUPAC Name |

4-methyl-N'-(2-methylbenzoyl)thieno[2,3-b]indole-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O2S/c1-12-7-3-4-8-13(12)18(24)21-22-19(25)17-11-15-14-9-5-6-10-16(14)23(2)20(15)26-17/h3-11H,1-2H3,(H,21,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCLOSVAWGBJUDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NNC(=O)C2=CC3=C(S2)N(C4=CC=CC=C43)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-methyl-N'-(2-methylbenzoyl)-8H-thieno[2,3-b]indole-2-carbohydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Thienyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazino}-1-ethanone](/img/structure/B2648140.png)

![1-(3-Ethyl-1,2-oxazol-5-yl)-N-[[1-(3-fluorophenyl)pyrazol-4-yl]methyl]methanamine;hydrochloride](/img/structure/B2648141.png)

![7-Chloro-3-[(4-ethylphenyl)sulfonyl]-5-(4-methylpiperidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2648142.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2648143.png)

![2(1H)-Quinazolinone, 3,4-dihydro-4-imino-3-[(4-methoxyphenyl)methyl]-](/img/structure/B2648144.png)

![N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2648145.png)

![2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2648147.png)

![Ethyl 2-{[(4-methoxyphenoxy)acetyl]amino}-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate](/img/structure/B2648152.png)

![2-{Bicyclo[2.2.1]heptan-2-yl}acetyl chloride](/img/structure/B2648156.png)

![5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B2648160.png)